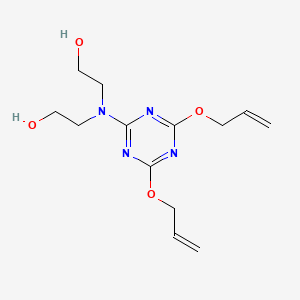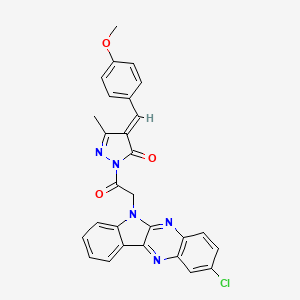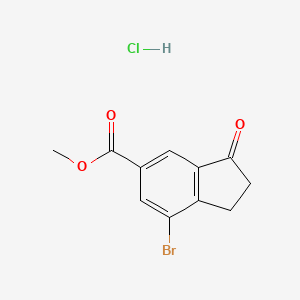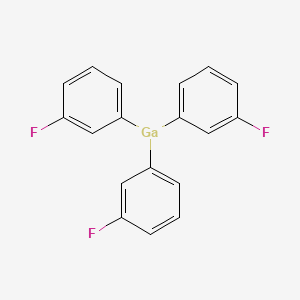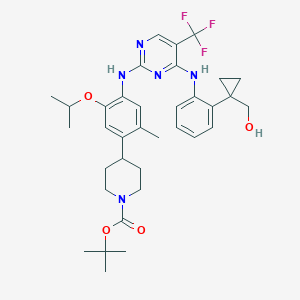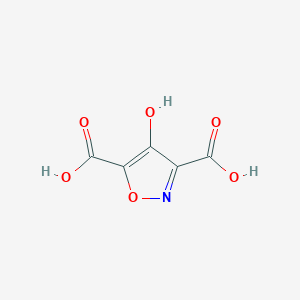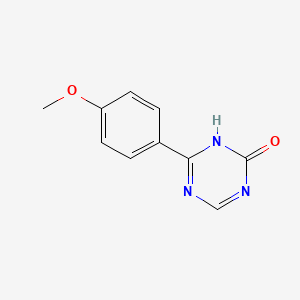
6-(4-Methoxyphenyl)-1,3,5-triazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxyphenyl)-1,3,5-triazin-2(1H)-one is an organic compound that belongs to the class of triazine derivatives. This compound is characterized by a triazine ring substituted with a methoxyphenyl group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-methoxyaniline with cyanuric chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The general reaction scheme is as follows:
Step 1: Dissolve 4-methoxyaniline in a suitable solvent, such as acetone or ethanol.
Step 2: Add cyanuric chloride to the solution while maintaining the temperature at around 0-5°C.
Step 3: Gradually add a base, such as sodium hydroxide, to the reaction mixture to facilitate the formation of the triazine ring.
Step 4: Stir the reaction mixture for several hours until the desired product is formed.
Step 5: Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In industrial settings, the production of 4-(4-Methoxyphenyl)-1,3,5-triazin-2(1H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methoxyphenyl)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated triazine derivatives.
Applications De Recherche Scientifique
4-(4-Methoxyphenyl)-1,3,5-triazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxyphenyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methoxyphenyl)-1H-imidazole: Another compound with a methoxyphenyl group, but with an imidazole ring instead of a triazine ring.
4-(4-Methoxyphenyl)-1,2,3-triazole: A triazole derivative with similar structural features.
Uniqueness
4-(4-Methoxyphenyl)-1,3,5-triazin-2(1H)-one is unique due to its triazine ring structure, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
61709-06-6 |
|---|---|
Formule moléculaire |
C10H9N3O2 |
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
6-(4-methoxyphenyl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C10H9N3O2/c1-15-8-4-2-7(3-5-8)9-11-6-12-10(14)13-9/h2-6H,1H3,(H,11,12,13,14) |
Clé InChI |
DFYMXBMZYZGCRB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC=NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


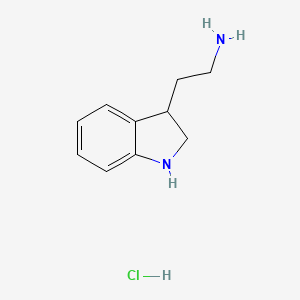
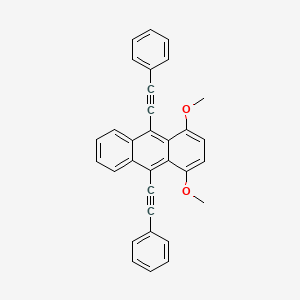
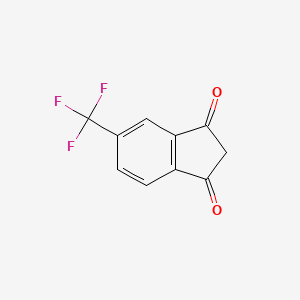
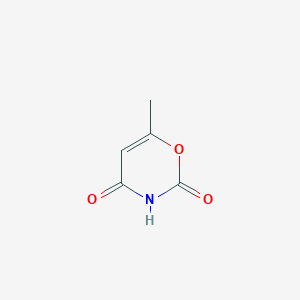
![azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138782.png)
![Naphtho[1,2-h]cinnoline](/img/structure/B13138789.png)
